molecular formula C29H25N5 B11514800 1-benzyl-N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-1H-benzimidazol-2-amine

1-benzyl-N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-1H-benzimidazol-2-amine

Cat. No.: B11514800
M. Wt: 443.5 g/mol
InChI Key: JASWAWGPBOPASZ-UHFFFAOYSA-N
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Description

1-BENZYL-N-[(1-BENZYL-1H-1,3-BENZODIAZOL-2-YL)METHYL]-1H-1,3-BENZODIAZOL-2-AMINE is a complex organic compound that belongs to the class of benzimidazole derivatives Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

The synthesis of 1-BENZYL-N-[(1-BENZYL-1H-1,3-BENZODIAZOL-2-YL)METHYL]-1H-1,3-BENZODIAZOL-2-AMINE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of benzimidazole intermediates, followed by benzylation and subsequent coupling reactions. Common reagents used in these reactions include benzyl chloride, sodium hydride, and various solvents like dimethylformamide (DMF) and dichloromethane (DCM). The reaction conditions usually involve heating and stirring under inert atmospheres to ensure high yields and purity .

Chemical Reactions Analysis

1-BENZYL-N-[(1-BENZYL-1H-1,3-BENZODIAZOL-2-YL)METHYL]-1H-1,3-BENZODIAZOL-2-AMINE undergoes several types of chemical reactions, including:

Scientific Research Applications

1-BENZYL-N-[(1-BENZYL-1H-1,3-BENZODIAZOL-2-YL)METHYL]-1H-1,3-BENZODIAZOL-2-AMINE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits potential antimicrobial and antifungal properties, making it a candidate for drug development.

    Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.

    Industry: It is used in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 1-BENZYL-N-[(1-BENZYL-1H-1,3-BENZODIAZOL-2-YL)METHYL]-1H-1,3-BENZODIAZOL-2-AMINE involves its interaction with various molecular targets. In biological systems, it can bind to DNA, interfering with replication and transcription processes. This binding can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells. The compound also interacts with enzymes and receptors, modulating their activity and leading to various pharmacological effects .

Comparison with Similar Compounds

1-BENZYL-N-[(1-BENZYL-1H-1,3-BENZODIAZOL-2-YL)METHYL]-1H-1,3-BENZODIAZOL-2-AMINE can be compared with other benzimidazole derivatives such as:

Properties

Molecular Formula

C29H25N5

Molecular Weight

443.5 g/mol

IUPAC Name

1-benzyl-N-[(1-benzylbenzimidazol-2-yl)methyl]benzimidazol-2-amine

InChI

InChI=1S/C29H25N5/c1-3-11-22(12-4-1)20-33-26-17-9-7-15-24(26)31-28(33)19-30-29-32-25-16-8-10-18-27(25)34(29)21-23-13-5-2-6-14-23/h1-18H,19-21H2,(H,30,32)

InChI Key

JASWAWGPBOPASZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2CNC4=NC5=CC=CC=C5N4CC6=CC=CC=C6

Origin of Product

United States

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